![molecular formula C15H24Cl3NO4Si B14197026 1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione CAS No. 870246-45-0](/img/structure/B14197026.png)
1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione is a complex organosilicon compound It features a pyrrolidine-2,5-dione core, which is a common structural motif in various bioactive molecules, and a trichlorosilyl group attached via an undecanoyl linker
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Undecanoyl Intermediate: The synthesis begins with the preparation of the undecanoyl intermediate. This can be achieved by reacting undecanoic acid with thionyl chloride to form undecanoic acid chloride.
Attachment of the Trichlorosilyl Group: The undecanoic acid chloride is then reacted with trichlorosilane in the presence of a base such as triethylamine to form the trichlorosilyl-undecanoyl intermediate.
Coupling with Pyrrolidine-2,5-dione: Finally, the trichlorosilyl-undecanoyl intermediate is coupled with pyrrolidine-2,5-dione under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Hydrolysis: The trichlorosilyl group is susceptible to hydrolysis, forming silanols and hydrochloric acid.
Substitution Reactions: The trichlorosilyl group can be substituted with other nucleophiles, such as alcohols or amines, to form corresponding siloxanes or silamines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine-2,5-dione core.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Silanols and hydrochloric acid.
Substitution: Siloxanes or silamines.
Oxidation: Oxidized derivatives of the pyrrolidine-2,5-dione core.
Reduction: Reduced derivatives of the pyrrolidine-2,5-dione core.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule due to the presence of the pyrrolidine-2,5-dione core.
Medicine: Explored for its potential therapeutic properties, particularly in drug delivery systems where the trichlorosilyl group can facilitate attachment to various carriers.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of 1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione is largely dependent on its chemical structure:
Molecular Targets: The pyrrolidine-2,5-dione core can interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity.
Pathways Involved: The compound may influence cellular pathways related to oxidative stress, inflammation, or signal transduction, depending on its specific interactions with molecular targets.
相似化合物的比较
Similar Compounds
1-{[11-(Trimethylsilyl)undecanoyl]oxy}pyrrolidine-2,5-dione: Similar structure but with a trimethylsilyl group instead of a trichlorosilyl group.
1-{[11-(Triethoxysilyl)undecanoyl]oxy}pyrrolidine-2,5-dione: Similar structure but with a triethoxysilyl group instead of a trichlorosilyl group.
Uniqueness
1-{[11-(Trichlorosilyl)undecanoyl]oxy}pyrrolidine-2,5-dione is unique due to the presence of the trichlorosilyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
870246-45-0 |
|---|---|
分子式 |
C15H24Cl3NO4Si |
分子量 |
416.8 g/mol |
IUPAC 名称 |
(2,5-dioxopyrrolidin-1-yl) 11-trichlorosilylundecanoate |
InChI |
InChI=1S/C15H24Cl3NO4Si/c16-24(17,18)12-8-6-4-2-1-3-5-7-9-15(22)23-19-13(20)10-11-14(19)21/h1-12H2 |
InChI 键 |
UETHYZCLLWUOGY-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCC[Si](Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)

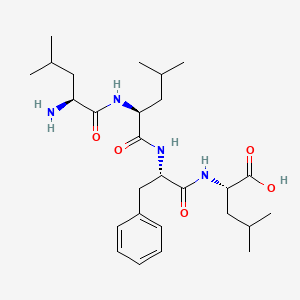
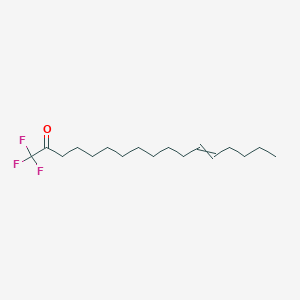

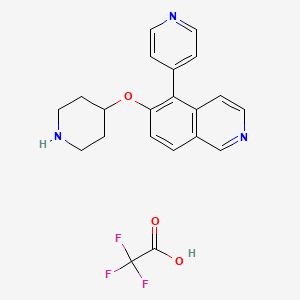
![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![2,3-Bis{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B14196962.png)
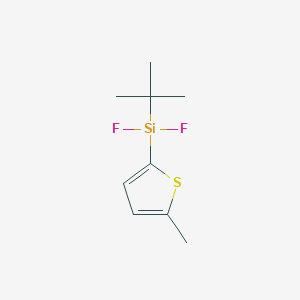
![9-Bromo-6-[2-(dimethylamino)ethyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14196993.png)
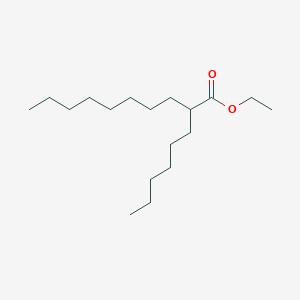
![(2R)-1-Cyano-3-[(2,4-dichlorophenyl)methoxy]propan-2-yl acetate](/img/structure/B14197005.png)
![Methyl 3-[(propane-2-sulfonyl)amino]benzoate](/img/structure/B14197012.png)
amino}piperidin-1-yl)ethan-1-one](/img/structure/B14197023.png)
